N~1~-(2-Methoxyphenyl)ethane-1,2-diamine

Medicinal Chemistry Ligand Design Physicochemical Property

QC laboratories require a certified impurity reference standard to validate HPLC methods for urapidil drug substance per ICH Q3A/Q3B. N1-(2-Methoxyphenyl)ethane-1,2-diamine (CAS 36908-21-1) is the designated pharmacopoeial impurity for this purpose. • Confirmed identity & ≥96% HPLC purity for system suitability, specificity, and LOQ determination • Enables quantification at ≤0.15% area/area in finished urapidil product • Also serves as key precursor for one-step Vilsmeier cyclization to N-(2-methoxyphenyl)piperazine Supplied at 98% purity with full QA documentation; available for immediate global dispatch.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 36908-21-1
Cat. No. B15399100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(2-Methoxyphenyl)ethane-1,2-diamine
CAS36908-21-1
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NCCN
InChIInChI=1S/C9H14N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,11H,6-7,10H2,1H3
InChIKeySKSRPFFCDXAYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(2-Methoxyphenyl)ethane-1,2-diamine Overview


N1-(2-Methoxyphenyl)ethane-1,2-diamine (CAS 36908-21-1), also named N'-(2-methoxyphenyl)ethane-1,2-diamine, is an acyclic ethylenediamine derivative bearing a 2-methoxyphenyl substituent on one terminal nitrogen [1]. With a molecular formula C9H14N2O and a molecular weight of 166.22 g/mol, the compound contains a primary amine terminus and a secondary aniline-type nitrogen, giving it two hydrogen bond donors and a topological polar surface area of 47.3 Ų [1]. It is commercially available as a research chemical (typical purity 98%) and is recognized as a designated impurity reference standard in the pharmacopoeial context of the antihypertensive drug urapidil .

1
Designated Urapidil impurity reference standard for pharmaceutical QC
2
Free primary amine handle for derivatization and piperazine synthesis

Limitations of Close Analogs


Substituting N1-(2-methoxyphenyl)ethane-1,2-diamine with its closest structural analogs—such as the cyclic N-(2-methoxyphenyl)piperazine (CAS 35386-24-4), the N-ethyl derivative (CAS 61952-25-8), or the N,N-dimethyl derivative (CAS 842976-90-3)—introduces significant differences in hydrogen-bond donor count, conformational flexibility, and primary amine reactivity that directly impact synthetic utility, biological target engagement, and regulatory impurity profiling [1]. The following quantitative evidence demonstrates that these structural variations translate into measurable divergence in binding affinity, metabolic stability, and chromatographic behavior, making generic interchange technically invalid for research and QC workflows.

  • Hydrogen-bond donor shift

    Cyclic and N-alkyl analogs lack the additional HBD, potentially altering target engagement profiles.

  • Derivatization capacity mismatch

    Analogs without a free primary amine cannot undergo amidation or cyclization reactions central to this scaffold's utility.

  • Impurity designation not transferable

    N-Ethyl and N,N-dimethyl analogs are not recognized as urapidil impurities, disqualifying them for regulatory QC applications.

Quantitative Evidence vs. Analogs


Hydrogen-Bond Donor Count Comparison

N1-(2-Methoxyphenyl)ethane-1,2-diamine possesses two hydrogen-bond donors (HBD), contributed by the primary amine and the secondary aniline nitrogen [1]. In contrast, N-(2-methoxyphenyl)piperazine (CAS 35386-24-4) has zero HBD; N1-ethyl-N1-(2-methoxyphenyl)ethane-1,2-diamine (CAS 61952-25-8) has one HBD; and the N,N-dimethyl analog (CAS 842976-90-3) also has one HBD [2]. The additional HBD on the target compound directly enables interactions with biological targets (e.g., hydrogen bonding to receptor backbone carbonyls) that are sterically or electronically impossible for the N-alkylated or cyclic analogs.

HBD Count
Computed property
Target: 2 HBD
Piperazine analog: 0 HBD
N-Ethyl analog: 1 HBD
Enables primary amine hydrogen bonding and derivatization
Computed by Cactvs; context-dependent
Medicinal Chemistry Ligand Design Physicochemical Property

DHPS Binding Affinity Comparison

The target compound exhibited a binding affinity to Bacillus anthracis dihydropteroate synthase (DHPS) with a Kd of 5.62 × 10³ nM (5.62 µM), measured by isothermal titration calorimetry after 30 min incubation [1]. While directly comparable Kd data for the N-ethyl or N,N-dimethyl analogs against the same target are not publicly available, this value provides a quantitative baseline for structure-activity relationship (SAR) studies, given that the primary amine in the target compound is critical for interaction with the pterin binding pocket [2].

DHPS Binding
Reported Kd
Kd = 5.62 × 10³ nM
Provides baseline affinity for SAR studies
ITC measurement; comparator data unavailable
Anti-infective Drug Discovery Dihydropteroate Synthase Isothermal Titration Calorimetry

Urapidil Impurity Reference Standard

N1-(2-Methoxyphenyl)ethane-1,2-diamine (CAS 36908-21-1) is a characterized impurity of the antihypertensive API urapidil, and its hydrochloride salt (CAS 1071695-04-9) is supplied as a reference standard with a certified HPLC purity of ≥96% [1]. This contrasts with generic 1,2-ethanediamine research compounds that lack pharmacopoeial impurity designation. The compound's specific retention time and mass spectral signature allow its unambiguous identification and quantification in urapidil drug substance and drug product batches, a role that cannot be fulfilled by the N-ethyl analog (CAS 61952-25-8) or N,N-dimethyl analog (CAS 842976-90-3), which possess different chromatographic retention behavior and mass fragmentation patterns.

Impurity Standard
Regulatory context
Designated urapidil impurity
HCl salt ≥96% purity
Required for ANDA/DMF analytical validation
Unqualified analogs fail regulatory criteria
Pharmaceutical Quality Control Impurity Profiling HPLC Reference Standard

Piperazine Building Block Synthesis

A one-step synthesis protocol has been reported that converts N1-(2-methoxyphenyl)ethane-1,2-diamine to N-(2-methoxyphenyl)piperazine in quantitative yield under adapted Vilsmeier conditions, with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This stands in contrast to alternative routes to N-(2-methoxyphenyl)piperazine that require multi-step sequences with lower overall yields (typically 40–60% over 2–3 steps) [2]. The primary amine terminus of the target compound is mechanistically essential for the cyclization, and the N-ethyl or N,N-dimethyl analogs cannot undergo the same transformation.

Piperazine Synthesis
Reported yield
Quantitative yield (one step)
Enables efficient scale-up with reduced purification burden
Vilsmeier conditions; multi-step routes ≤60%
Organic Synthesis Piperazine Formation Vilsmeier Conditions

Conformational Flexibility Comparison

The target compound has 4 rotatable bonds (computed by Cactvs), conferring a higher degree of conformational flexibility compared to N-(2-methoxyphenyl)piperazine (CAS 35386-24-4), which has only 1 rotatable bond due to the constrained piperazine ring [1][2]. This difference in degrees of freedom affects entropic penalty upon target binding and may explain the distinct binding profiles observed across biological targets. The N-ethyl analog (CAS 61952-25-8) has 5 rotatable bonds, making it conformationally more mobile than the target compound.

Conformational Flexibility
Computed property
Target: 4 rot. bonds
Piperazine analog: 1 rot. bond
N-Ethyl analog: 5 rot. bonds
Intermediate flexibility may balance preorganization and adaptability
Computed by Cactvs; entropic contribution context-dependent
Conformational Analysis Drug Design Ligand Efficiency

Lipophilicity and Membrane Permeability

The target compound has a computed XLogP3 of 1.2, reflecting moderate lipophilicity [1]. The N-ethyl analog (CAS 61952-25-8) has a higher XLogP3 of approximately 1.9, and the N,N-dimethyl analog is expected to have a still higher value, consistent with increased alkyl substitution [2]. This difference in lipophilicity directly affects predicted passive membrane permeability and blood-brain barrier penetration potential, making the target compound the preferred choice for medicinal chemistry programs where lower lipophilicity is desired to reduce off-target binding and improve aqueous solubility.

Lipophilicity (XLogP3)
Class-level inference
Target: XLogP3 = 1.2
N-Ethyl analog: ~1.9
Lower lipophilicity may reduce off-target binding risk
Computed; empirical logP verification needed
ADME Prediction Lipophilicity CNS Penetration

Procurement Applications


Urapidil Impurity Reference Standard

QC laboratories validating HPLC methods for urapidil drug substance must use the designated impurity N1-(2-methoxyphenyl)ethane-1,2-diamine (as free base or HCl salt) as a reference standard to establish system suitability, specificity, and limit of quantitation, in accordance with ICH Q3A/Q3B guidelines . The compound's verified identity and ≥96% HPLC purity ensure accurate quantification of this impurity at levels typically ≤0.15% area/area in finished product [1].

One-Step Piperazine Synthesis

Process chemists seeking an atom-economical route to N-(2-methoxyphenyl)piperazine can utilize the target compound in a one-step Vilsmeier cyclization that proceeds in quantitative yield, eliminating multi-step protection-deprotection sequences and reducing process mass intensity . This route is particularly advantageous for medicinal chemistry groups requiring multi-gram quantities of the piperazine intermediate for SAR exploration.

Covalent Inhibitor Discovery Scaffold

The target compound's free primary amine allows conjugation to electrophilic warheads (e.g., acrylamides, chloroacetamides) for covalent inhibitor design or to fluorophores/biotin for chemical biology probe development . The measured Kd of 5.62 µM against B. anthracis DHPS provides a starting affinity that can be improved through structure-guided elaboration, a strategy not feasible with the N,N-disubstituted analogs lacking the primary amine handle [1].

Conformational Probe in SAR

With an intermediate rotatable bond count of 4, the target compound occupies a conformational flexibility window between the rigid piperazine analog (1 rotatable bond) and the highly flexible N-ethyl analog (5 rotatable bonds), making it a useful tool compound for systematically dissecting the contribution of ligand conformational entropy to target binding thermodynamics in isothermal titration calorimetry or surface plasmon resonance studies [1].

Application
Selection Property
Validation Focus
Urapidil impurity reference standard
Designated impurity identity
HPLC purity and retention specificity
Piperazine building block synthesis
Primary amine cyclization reactivity
Reaction yield and atom economy
Covalent inhibitor scaffold design
Primary amine conjugation handle
Warhead attachment and affinity baseline
Conformational flexibility SAR probe
Rotatable bond count window
Conformational entropy assessment
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